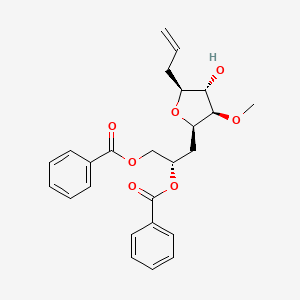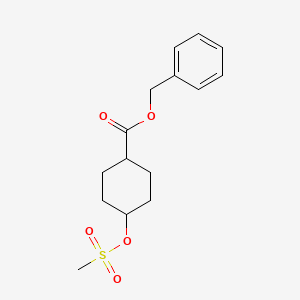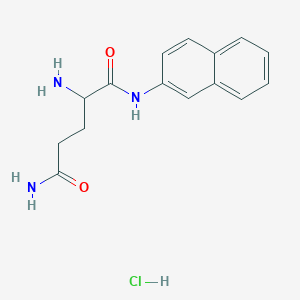![molecular formula C8H6N2O5 B14082445 Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone CAS No. 10071-45-1](/img/structure/B14082445.png)
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is a heterocyclic compound that features a unique fusion of pyridazine and oxadiazepine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is explored for use in agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group, known for its diverse biological activities.
Pyrazolo[1,2-d][1,4,5]oxadiazepine: Another heterocyclic compound with similar structural features.
Uniqueness
Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is unique due to its specific ring fusion and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
10071-45-1 |
|---|---|
Formule moléculaire |
C8H6N2O5 |
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
1,5-dihydropyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10-tetrone |
InChI |
InChI=1S/C8H6N2O5/c11-5-1-2-6(12)10-4-8(14)15-7(13)3-9(5)10/h1-2H,3-4H2 |
Clé InChI |
DICUVUJLYNKAOO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC(=O)CN2N1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


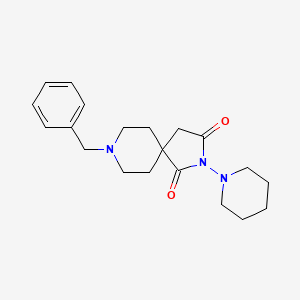
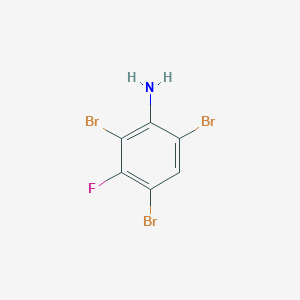

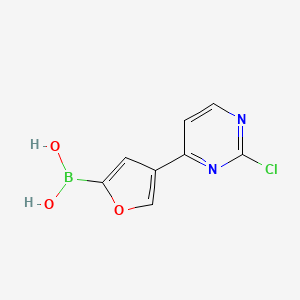
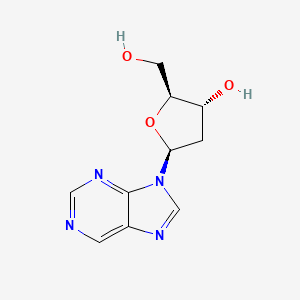
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)
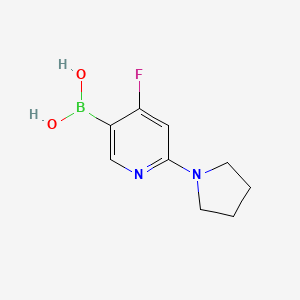
![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
